molecular formula C23H34N4O2 B8798206 1,8,8-Trimethyl-3-[4-(4-pyridin-2-yl-piperazin-1-yl)butyl]-3-aza-bicyclo[3.2.1]octane-2,4-dione

1,8,8-Trimethyl-3-[4-(4-pyridin-2-yl-piperazin-1-yl)butyl]-3-aza-bicyclo[3.2.1]octane-2,4-dione

Cat. No. B8798206
M. Wt: 398.5 g/mol
InChI Key: NCMIPRCQUMYAEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,8,8-Trimethyl-3-[4-(4-pyridin-2-yl-piperazin-1-yl)butyl]-3-aza-bicyclo[3.2.1]octane-2,4-dione is a useful research compound. Its molecular formula is C23H34N4O2 and its molecular weight is 398.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,8,8-Trimethyl-3-[4-(4-pyridin-2-yl-piperazin-1-yl)butyl]-3-aza-bicyclo[3.2.1]octane-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,8,8-Trimethyl-3-[4-(4-pyridin-2-yl-piperazin-1-yl)butyl]-3-aza-bicyclo[3.2.1]octane-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1,8,8-Trimethyl-3-[4-(4-pyridin-2-yl-piperazin-1-yl)butyl]-3-aza-bicyclo[3.2.1]octane-2,4-dione

Molecular Formula

C23H34N4O2

Molecular Weight

398.5 g/mol

IUPAC Name

1,8,8-trimethyl-3-[4-(4-pyridin-2-ylpiperazin-1-yl)butyl]-3-azabicyclo[3.2.1]octane-2,4-dione

InChI

InChI=1S/C23H34N4O2/c1-22(2)18-9-10-23(22,3)21(29)27(20(18)28)13-7-6-12-25-14-16-26(17-15-25)19-8-4-5-11-24-19/h4-5,8,11,18H,6-7,9-10,12-17H2,1-3H3

InChI Key

NCMIPRCQUMYAEC-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC1(C(=O)N(C2=O)CCCCN3CCN(CC3)C4=CC=CC=N4)C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 0.399 g (0.001 mol) of compound I obtained according to Example 2, in 5 ml of iospropyl alcohol, there was added a solution of 0.38 g (0.002 mol) of p-toluenesulphonic acid monohydrate in 3 ml of the same solvent. The mixture was thoroughly mixed, and 40 ml of absolute ether was added thereto. The precipitated ditosylate was filtered off and dried in vacuum to yield 0.742 g (~100%) of the product. Mp. 137°-138° C.
Name
compound I
Quantity
0.399 g
Type
reactant
Reaction Step One
Quantity
0.38 g
Type
reactant
Reaction Step Two
[Compound]
Name
same solvent
Quantity
3 mL
Type
solvent
Reaction Step Two
[Compound]
Name
alcohol
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Four
Yield
100%

Synthesis routes and methods II

Procedure details

A mixture of 4.07 g (0.0225 mol) of DL-camphorimide (II), 6.71 g (0.0225 mol) of 8-(2-pyridyl)-8-aza-5-azoniaspiro[4,5]-decane bromide (III) and 3.73 g (0.027 mol) of potassium carbonate was refluxed in 80 ml of absolute dimethylformamide for 24 hours, then the resulting mixture was cooled, filtered, and dimethylformamide was distilled off under reduced pressure. The residue was dissolved in 100 ml of 5% HCl, the resulting solution was extracted twice with 50 ml of ether to remove impurities of non-basic nature, and saturated with soda. The precipitated base was extracted with ethyl acetate, the extract was dried with potassium carbonate and purified by passing through a column packed with a neutral aluminum oxide 5 cm thick (with ethyl acetate as eluent). After the solvent was distilled off, there was obtained a free base in the form of an oil which was then crystallized. Mp. 96°-97° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.71 g
Type
reactant
Reaction Step One
Quantity
3.73 g
Type
reactant
Reaction Step One

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